A patent describes a method for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol using catalytic hydrogen transfer reduction. This method offers advantages like low cost and ease of operation, making it suitable for industrial-scale production if needed for research purposes [].
The compound can be purchased from chemical suppliers as a reference standard for research applications [, ].
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceutical agents, including Ticagrelor, which is used for the treatment of acute coronary syndromes. This compound features a chiral center and contains a chloro group and a difluorophenyl moiety, contributing to its unique chemical properties and biological activities. The molecular formula of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is C8H8ClF2O, and it has a molecular weight of approximately 195.6 g/mol .
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol exhibits significant biological activity due to its role as a precursor in the synthesis of Ticagrelor. Ticagrelor is known for its antiplatelet effects, which are crucial in preventing thrombotic events in patients with coronary artery disease. The compound's structure allows it to interact effectively with biological targets involved in platelet aggregation and cardiovascular health .
Several methods have been developed for synthesizing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol:
The primary application of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol lies in its role as an intermediate in the pharmaceutical industry. It is particularly significant in the synthesis of Ticagrelor, which is used in treating acute coronary syndromes and preventing heart attacks. Additionally, the compound may have potential applications in other therapeutic areas due to its unique structural characteristics.
Interaction studies involving (S)-2-chloro-1-(3,4-difluorophenyl)ethanol primarily focus on its pharmacological effects as a Ticagrelor precursor. These studies assess how the compound interacts with various biological pathways related to platelet function and cardiovascular health. Research indicates that modifications to the structure can influence its efficacy and safety profile as a therapeutic agent .
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol shares similarities with several other compounds that also contain chiral centers and halogenated phenyl groups. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
(R)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Structure | Enantiomer of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol; potential differences in biological activity |
2-Chloro-1-(phenyl)ethanol | Structure | Lacks fluorine substituents; used in different synthetic routes |
2-Bromo-1-(3-fluorophenyl)ethanol | Structure | Similar halogen substitution; different halogen affects reactivity |
The uniqueness of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol lies in its specific combination of halogen substitutions and its chiral configuration that enhances its biological activity as a precursor for Ticagrelor. The presence of difluoro groups significantly alters its pharmacological properties compared to similar compounds without such substitutions.
Acute Toxic;Irritant;Health Hazard